Volinanserin
CAS No.: 139290-65-6
Cat. No.: VC0546853
Molecular Formula: C22H28FNO3
Molecular Weight: 373.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 139290-65-6 |
---|---|
Molecular Formula | C22H28FNO3 |
Molecular Weight | 373.5 g/mol |
IUPAC Name | (R)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol |
Standard InChI | InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m1/s1 |
Standard InChI Key | HXTGXYRHXAGCFP-OAQYLSRUSA-N |
Isomeric SMILES | COC1=CC=CC(=C1OC)[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O |
SMILES | COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O |
Canonical SMILES | COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O |
Appearance | Solid powder |
Introduction
Property | Value | Source |
---|---|---|
5-HT K | 0.36 nM | |
Selectivity Ratio | >100-fold over 5-HT | |
Half-life (rodents) | 1.35–1.85 hours | |
Solubility | 75 mg/mL in DMSO/ethanol |
Mechanism of Action and Receptor Selectivity
Volinanserin functions as a competitive antagonist at the 5-HT receptor, a G protein-coupled receptor (GPCR) implicated in hallucinations, mood regulation, and cognitive processing . Its binding affinity (K = 0.36 nM) and selectivity are superior to earlier 5-HT antagonists like ketanserin, which exhibit cross-reactivity with α-adrenergic receptors .
Structural Basis of Selectivity
The compound’s selectivity arises from its interaction with key residues in the 5-HT receptor’s orthosteric binding site. Molecular docking studies suggest that volinanserin forms hydrogen bonds with Ser159 and Ser239, while its fluorophenyl group occupies a hydrophobic pocket stabilized by Val156 and Leu362 . This precise interaction minimizes off-target effects, making it a valuable tool for isolating 5-HT-mediated phenomena .
Preclinical Research Applications
Antagonism of Psychedelic Effects
Volinanserin has been extensively used to study hallucinogens such as DOI (2,5-dimethoxy-4-iodoamphetamine) and LSD (lysergic acid diethylamide). In murine models, volinanserin dose-dependently blocks the head-twitch response (HTR)—a behavioral proxy for hallucinations—induced by DOI (AD = 0.0062 mg/kg) and LSD (AD = 0.00047 mg/kg) . Notably, its potency against LSD is 13-fold higher than against DOI, likely due to differences in receptor binding kinetics .
Table 1: Volinanserin Antagonism in Rodent Models
Agonist | Model | Volinanserin AD | Efficacy (%) |
---|---|---|---|
DOI (1 mg/kg) | Mouse HTR | 0.0062 mg/kg | 100 |
LSD (0.32 mg/kg) | Mouse HTR | 0.00047 mg/kg | 100 |
Mescaline | Rat ICSS | 0.032 mg/kg | 85 |
Psilocybin | Rat ICSS | 0.032 mg/kg | 40 |
HTR = Head-twitch response; ICSS = Intracranial self-stimulation
Behavioral Disruption and Reward Pathways
In rat intracranial self-stimulation (ICSS) assays, volinanserin reverses depression of reward-seeking behavior induced by DOI and mescaline but exacerbates effects of the κ-opioid agonist salvinorin A . This suggests that 5-HT antagonism may differentially modulate motivational states depending on the agonist’s primary receptor target .
Indication | Phase | Dose | Outcome |
---|---|---|---|
Schizophrenia | II | 5–20 mg/day | Reduced hallucinations; no effect on cognition |
Insomnia | II | 3 mg/kg | Improved sleep maintenance |
Major Depression | I | 10 mg/day | No significant benefit |
Synthesis and Chemical Development
Volinanserin’s synthesis involves a nine-step process starting from ethyl isonipecotate :
-
Protection: Boc anhydride reaction yields ethyl n-boc-4-piperidinecarboxylate.
-
Amidation: CDI-mediated coupling with N-methoxymethylamine.
-
Weinreb Ketone Synthesis: Benzoylation with 1,2-dimethoxybenzene.
-
Deprotection: Acidic removal of the Boc group.
-
Reduction: Sodium borohydride reduces the ketone to a secondary alcohol.
-
Resolution: Chiral separation to isolate the active (R)-enantiomer.
The final product is typically isolated as a hydrochloride salt for improved stability .
Comparative Analysis with Related Compounds
Volinanserin’s selectivity distinguishes it from other 5-HT antagonists:
Compound | 5-HT K | Selectivity vs. 5-HT | Clinical Status |
---|---|---|---|
Volinanserin | 0.36 nM | >300-fold | Research use |
Ketanserin | 2.1 nM | 10-fold | Marketed (hypertension) |
Pimavanserin | 0.087 nM | 50-fold | Marketed (Parkinson’s psychosis) |
Recent Developments and Future Directions
Psychedelic Adjuvant Therapy
Recent studies propose volinanserin as an adjunct to psychedelic-assisted therapy. By blocking 5-HT receptors, it may mitigate acute hallucinogenic effects while preserving therapeutic outcomes, a hypothesis supported by its ability to abolish DOI-induced HTR without affecting ICSS reward thresholds .
Neuroinflammatory Pathways
Emerging evidence links 5-HT activation to microglial activation in Alzheimer’s disease. Volinanserin reduces amyloid-β-induced cytokine release in vitro, suggesting potential neuroprotective applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume